Einecs 282-351-1 Einecs 282-351-1
Brand Name: Vulcanchem
CAS No.: 84192-47-2
VCID: VC17013433
InChI: InChI=1S/C10H20O2.C2H7NO/c1-9(2)7-5-3-4-6-8-10(11)12;3-1-2-4/h9H,3-8H2,1-2H3,(H,11,12);4H,1-3H2
SMILES:
Molecular Formula: C12H27NO3
Molecular Weight: 233.35 g/mol

Einecs 282-351-1

CAS No.: 84192-47-2

Cat. No.: VC17013433

Molecular Formula: C12H27NO3

Molecular Weight: 233.35 g/mol

* For research use only. Not for human or veterinary use.

Einecs 282-351-1 - 84192-47-2

Specification

CAS No. 84192-47-2
Molecular Formula C12H27NO3
Molecular Weight 233.35 g/mol
IUPAC Name 2-aminoethanol;8-methylnonanoic acid
Standard InChI InChI=1S/C10H20O2.C2H7NO/c1-9(2)7-5-3-4-6-8-10(11)12;3-1-2-4/h9H,3-8H2,1-2H3,(H,11,12);4H,1-3H2
Standard InChI Key XRJBMPPJLBGVLN-UHFFFAOYSA-N
Canonical SMILES CC(C)CCCCCCC(=O)O.C(CO)N

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Identifiers

Einecs 282-351-1 is systematically named tert-decanoic acid, compound with 2-aminoethanol (1:1), reflecting its stoichiometric combination of a branched-chain carboxylic acid and an ethanolamine derivative . The CAS registry number 84192-47-2 provides unambiguous identification across chemical databases. The molecular formula C12H27NO3\text{C}_{12}\text{H}_{27}\text{NO}_3 implies a tertiary decanoic acid (C10H20O2\text{C}_{10}\text{H}_{20}\text{O}_2) paired with 2-aminoethanol (C2H7NO\text{C}_2\text{H}_7\text{NO}) in a 1:1 molar ratio. This association likely involves proton transfer from the carboxylic acid to the amine group, forming a stable ionic complex.

Structural Analysis

The tert-decanoic acid component features a highly branched alkyl chain (C10), which confers significant steric hindrance and influences solubility behavior. Coupling with 2-aminoethanol introduces a polar hydroxylamine moiety, creating an amphiphilic structure capable of interfacial activity. While crystallographic data are unavailable, analogous amine-carboxylic acid complexes typically adopt layered or hydrogen-bonded networks in the solid state.

Physico-Chemical Properties

Experimental data for Einecs 282-351-1 remain limited, but key parameters can be extrapolated from its constituent molecules and homologous compounds:

PropertyValue/DescriptionSource
Molecular FormulaC12H27NO3\text{C}_{12}\text{H}_{27}\text{NO}_3
Molar Mass233.35 g/mol
DensityNot reported
Melting PointNot reported
SolubilityLikely polar aprotic solvents (inferred)
ViscosityExpected high (ionic character) (inferred)

The compound’s ionic nature suggests limited volatility and potential hygroscopicity. Branched alkyl chains typically reduce melting points compared to linear analogs, though quantitative measurements are absent . In hydrophobic deep eutectic solvents (HDESs), similar amine-carboxylic acid complexes demonstrate tunable viscosity and miscibility profiles, hinting at possible formulation applications .

Regulatory Status and Compliance

Global Regulatory Positioning

No jurisdiction-specific bans or reporting thresholds were identified. The compound falls outside the scope of the Stockholm Convention on Persistent Organic Pollutants and the Montreal Protocol . Users should monitor ECHA CHEM for updates, as regulatory landscapes evolve with emerging toxicity data .

Synthesis and Production Pathways

Industrial synthesis likely involves direct neutralization of tert-decanoic acid with 2-aminoethanol in anhydrous conditions:

tert-C10H19COOH+HOCH2CH2NH2tert-C10H19COOH3NCH2CH2OH+\text{tert-C}_{10}\text{H}_{19}\text{COOH} + \text{HOCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{tert-C}_{10}\text{H}_{19}\text{COO}^- \cdot \text{H}_3\text{NCH}_2\text{CH}_2\text{OH}^+

Process parameters (temperature, solvent selection, stoichiometry) remain proprietary. Scale-up challenges may include controlling exothermic neutralization and achieving high purity through crystallization or distillation.

Analytical Characterization Methods

While specific protocols for Einecs 282-351-1 are unpublished, standard techniques apply:

  • FT-IR Spectroscopy: Confirm carboxylate (≈1550–1650 cm⁻¹) and ammonium (≈2500–3000 cm⁻¹) vibrations .

  • NMR Spectroscopy: 1H^1\text{H} NMR should show tert-butyl protons (δ 1.0–1.2 ppm) and ethanolamine methylene groups (δ 3.3–3.7 ppm).

  • Mass Spectrometry: ESI-MS in positive ion mode may reveal the protonated ethanolamine moiety (m/z 62.1) and carboxylate anion (m/z 171.2).

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